ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core with a sulfamoyl group (-SO₂NH₂) at position 6 and a (Z)-configured imino linkage to a 4-butoxybenzoyl group at position 2. An ethyl acetate moiety is attached to the 3-position of the benzothiazole ring.
Properties
IUPAC Name |
ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-3-5-12-31-16-8-6-15(7-9-16)21(27)24-22-25(14-20(26)30-4-2)18-11-10-17(33(23,28)29)13-19(18)32-22/h6-11,13H,3-5,12,14H2,1-2H3,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFUIBRZAVLPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the butoxybenzoyl and sulfamoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Medicine: Potential therapeutic applications could include acting as an inhibitor or activator of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.
Comparison with Similar Compounds
Research Findings and Implications
- Butoxy vs. Alkoxy : The 4-butoxy group balances lipophilicity and solubility better than bulkier triethoxy analogues (), which may explain broader applicability .
- Synthetic Challenges: Coupling reactions for imino-linked benzothiazoles (e.g., ) require precise Z-configuration control, often achieved via low-temperature diazotization () .
Biological Activity
Ethyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that can be represented by the following chemical formula:
Key Structural Features:
- Benzothiazole moiety: This core structure is known for its pharmacological relevance.
- Sulfamoyl group: Often associated with antibacterial properties.
- Butoxybenzoyl substituent: May enhance lipophilicity and cellular uptake.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division. This compound may act similarly by targeting enzymes involved in this pathway.
Cytotoxic Effects
In vitro studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This compound may exhibit similar cytotoxic effects against various cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study: Cytotoxicity in Cancer Cells
A study investigated the effects of this compound on human breast cancer (MCF-7) cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The compound was shown to activate caspase pathways, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
